Cholesterol-3-octanoate-1-13C
描述
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (113C)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1/i33+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBBRQPVZDTNM-SPKDLXGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reaction Scheme
- Reactants: Cholesterol + Octanoic acid labeled at carbon-1 with 13C
- Catalyst: Typically a coupling agent or catalyst facilitating ester bond formation (e.g., DCC - dicyclohexylcarbodiimide, or other coupling reagents)
- Conditions: Mild temperatures to preserve isotopic integrity and prevent side reactions
- Reaction Type: Esterification via coupling-catalysis
Yield and Purity
- Yield: Approximately 84.1% based on cholesterol starting material
- Isotopic Enrichment: 99.0% atom 13C
- Optical Purity: 99.0%
- Chemical Purity: 99.5%
These values indicate a highly efficient synthesis with minimal isotopic dilution or chemical impurities.
Characterization Techniques
Post-synthesis, the compound undergoes rigorous characterization to confirm structure, purity, and isotopic labeling:
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) | Purity assessment and quantification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and isotopic enrichment verification |
| Proton Nuclear Magnetic Resonance (1H NMR) | Structural confirmation and optical purity analysis |
| Carbon-13 NMR (13C NMR) | Verification of isotopic labeling at octanoate carbon-1 |
These analytical methods ensure the product meets stringent standards for research and clinical use.
Detailed Data Table: Synthesis Parameters and Outcomes
| Parameter | Value / Description |
|---|---|
| Starting Materials | Cholesterol, 1-13C-Octanoic acid |
| Catalyst / Coupling Agent | Commonly DCC or equivalent |
| Reaction Temperature | Mild, typically room temperature or slightly elevated |
| Reaction Time | Several hours (optimized for yield) |
| Yield | 84.1% (based on cholesterol) |
| Chemical Purity | 99.5% |
| Isotopic Enrichment | 99.0% atom 13C |
| Optical Purity | 99.0% |
| Characterization Methods | HPLC-ELSD, LC-MS, 1H NMR, 13C NMR |
| Storage Conditions | Room temperature, protected from light and moisture |
Research Findings and Notes on Preparation
- The coupling-catalysis method is preferred due to its efficiency and ability to maintain isotopic integrity.
- The esterification reaction is selective for the 3-position hydroxyl group of cholesterol, ensuring site-specific labeling.
- High isotopic purity is critical for metabolic tracing applications, and the method achieves this with minimal isotopic scrambling.
- The reaction conditions are optimized to avoid degradation of cholesterol or labeled octanoic acid.
- Analytical characterization confirms the absence of unreacted starting materials and side products, critical for clinical and research reliability.
- The product's stability under standard storage conditions facilitates its use in various experimental protocols without rapid degradation.
化学反应分析
Types of Reactions: Cholesterol-3-octanoate-1-13C can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrolysis of the ester bond can be carried out using strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of this compound-quinone.
Reduction: Reduction can produce this compound-alcohol.
Hydrolysis: Hydrolysis results in the formation of cholesterol and octanoic acid.
科学研究应用
Non-invasive Diagnostic Tests
1.1 Cholesteryl Octanoate Breath Test (COBT)
The cholesteryl octanoate breath test utilizes Cholesterol-3-octanoate-1-13C as a substrate to assess fat digestion and pancreatic function. The test involves the hydrolysis of cholesteryl octanoate by pancreatic enzymes, resulting in the release of labeled carbon dioxide (), which is subsequently measured in breath samples.
Key Findings from Case Studies:
- A study involving 20 healthy controls and patients with chronic pancreatic disease demonstrated that recovery was significantly lower in patients with pancreatic insufficiency compared to healthy individuals. Specifically, those with severe insufficiency showed a flat recovery curve, indicating impaired fat digestion capabilities .
- The sensitivity and specificity of the test were reported at 68.2% and 75.0%, respectively, which are comparable to traditional tests like fecal chymotrypsin and fluorescein dilaurate tests .
1.2 Non-alcoholic Fatty Liver Disease (NAFLD) Assessment
This compound is also utilized in the non-invasive assessment of liver conditions, particularly distinguishing between non-alcoholic steatohepatitis (NASH) and simple steatosis (NAFL).
Clinical Study Insights:
- A study involving 82 patients with NASH and 64 with NAFL showed that the percent dose recovery (PDR) of at various time intervals post-ingestion was significantly different between groups. The PDR at 15 minutes had an area under the receiver operating characteristic (ROC) curve of 0.902, indicating excellent diagnostic performance .
- The cumulative percent dose recovery (cPDR) at 120 minutes also provided strong differentiation capabilities, with an area under the ROC curve of 0.899 .
Summary of Applications
作用机制
The mechanism by which cholesterol-3-octanoate-1-13C exerts its effects involves its role as a cholesterol ester. Cholesterol esters are involved in the storage and transport of cholesterol within cells. The isotopic labeling allows researchers to track the movement and metabolism of cholesterol in biological systems, providing insights into cholesterol homeostasis and related pathways.
相似化合物的比较
Comparison with Similar ¹³C-Labeled Compounds
The following table compares Cholesterol-3-octanoate-1-¹³C with structurally or functionally analogous ¹³C-labeled compounds, emphasizing differences in labeling positions, applications, and research utility:
Key Analytical Differences:
- Solubility and Hydrolysis: Cholesterol-3-octanoate-1-¹³C’s medium-chain ester enhances aqueous solubility compared to long-chain cholesterol esters (e.g., cholesterol palmitate), facilitating faster enzymatic hydrolysis in metabolic assays . In contrast, Cyanuric Acid-¹³C3’s high water solubility makes it suitable for environmental chemistry studies.
- Metabolic Specificity: Unlike Crystal Violet-¹³C6 or Ethanol-¹³C2, Cholesterol-3-octanoate-1-¹³C directly interfaces with lipid metabolism pathways, including intestinal absorption and lysosomal processing .
- Tracer Stability: The ¹³C label at the octanoate 1-position ensures minimal isotopic exchange, a critical advantage over compounds like Ethanol-¹³C2, where rapid metabolism may dilute the tracer signal .
Metabolic Pathway Elucidation
Cholesterol-3-octanoate-1-¹³C has been instrumental in mapping bacterial cholesterol catabolism. For instance, Rhodococcus spp. utilize this compound to produce ¹³C-labeled intermediates like 1,17-dioxo-2,3-seco-androstan-3-oic acid (DSAO), revealing oxygenase-independent degradation mechanisms under aerobic conditions . These findings contrast with studies using non-esterified ¹³C-cholesterol, which emphasize oxygenase-dependent pathways, highlighting the ester’s role in diversifying experimental insights .
Clinical and Analytical Utility
In clinical settings, Cholesterol-3-octanoate-1-¹³C serves as an internal standard for mass spectrometry-based quantification of cholesterol esters in human plasma, improving accuracy in large-scale studies like NHANES . Comparatively, Ethanol-¹³C2 is employed in breath tests for alcohol metabolism profiling, underscoring the tailored use of isotopic labels based on target analytes .
Stability and Limitations
While Cholesterol-3-octanoate-1-¹³C exhibits superior stability in lipid matrices, its medium-chain structure may limit direct comparisons to endogenous long-chain esters (e.g., cholesterol linoleate) in certain physiological contexts. Researchers must account for chain-length-dependent hydrolysis rates when interpreting tracer data .
生物活性
Cholesterol-3-octanoate-1-13C is a cholesterol ester derivative that plays a significant role in metabolic studies and has various biological activities. This article explores its synthesis, biological functions, and applications in research, particularly focusing on its isotopic labeling and implications in health diagnostics.
Overview of this compound
This compound is synthesized through the esterification of cholesterol with octanoic acid, incorporating a stable carbon-13 isotope at the 1-position. This compound is primarily utilized in scientific research due to its ability to allow precise tracking of metabolic processes involving cholesterol and fatty acids.
Synthesis
The synthesis of this compound typically involves:
- Esterification Reaction : Cholesterol is heated with octanoic acid in the presence of a strong acid catalyst, such as sulfuric acid.
- Purification : The reaction mixture is purified to isolate the cholesterol ester.
- Isotopic Labeling : The incorporation of carbon-13 allows for detailed metabolic tracking in various biological systems.
Cholesterol esters, including this compound, are crucial for the storage and transport of cholesterol within cells. The isotopic labeling facilitates the study of cholesterol metabolism, providing insights into homeostasis and related pathways. The biological activity can be summarized as follows:
- Metabolic Tracking : The carbon-13 label allows researchers to monitor cholesterol metabolism and transport dynamics within biological systems.
- Role in Lipid Metabolism : It aids in understanding lipid metabolism, particularly in conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
Case Studies
- Non-Invasive Diagnostic Tool : A study utilized the 13C-Octanoate Breath Test (OBT) to differentiate between patients with NASH and those with simple steatosis (NAFL). The test showed high efficacy in identifying metabolic dysfunctions associated with liver diseases, indicating the potential clinical utility of isotopically labeled compounds like this compound in diagnosing hepatic conditions .
- Fat Malabsorption Assessment : Another research highlighted the use of cholesteryl octanoate breath tests as a diagnostic tool for fat malabsorption syndromes, demonstrating how isotopically labeled compounds can aid in clinical assessments .
Research Findings
Recent studies have demonstrated that this compound significantly impacts lipid metabolism:
常见问题
Basic Research Questions
Q. How is Cholesterol-3-octanoate-1-13C synthesized and characterized for isotopic purity?
- Methodological Answer : The synthesis typically involves esterification of cholesterol with 1-13C-labeled octanoic acid under controlled conditions (e.g., acid catalysis). Isotopic purity is verified using nuclear magnetic resonance (NMR) spectroscopy, focusing on the 13C-enriched carbonyl carbon (~173 ppm), and mass spectrometry (MS) to confirm isotopic incorporation (>98% purity). Chromatographic purification (e.g., silica gel column) is critical to remove unreacted precursors .
Q. What are the primary applications of this compound in metabolic studies?
- Methodological Answer : This compound is used as a stable isotope tracer to study cholesterol absorption, esterification, and lipid transport dynamics. For example, in vivo studies track the incorporation of 13C into plasma lipoproteins or tissues using liquid chromatography-mass spectrometry (LC-MS). Baseline protocols involve administering the compound orally to model organisms and collecting timed blood/tissue samples .
Q. How should researchers validate the stability of this compound in biological matrices?
- Methodological Answer : Stability is assessed by spiking the compound into plasma, serum, or homogenized tissues and incubating at physiological temperatures (37°C) over 24–72 hours. Degradation is monitored via LC-MS to detect hydrolysis products (e.g., free cholesterol and 13C-octanoic acid). Parallel controls with unlabeled cholesterol octanoate are recommended to distinguish isotopic effects .
Advanced Research Questions
Q. How can experimental designs using this compound address conflicting data on cholesterol absorption rates?
- Methodological Answer : Contradictions may arise from differences in dosage, animal models, or analytical sensitivity. To resolve this, researchers should:
- Standardize protocols (e.g., fasting conditions, dosing schedules) across studies .
- Use dual-isotope techniques (e.g., combining 13C and deuterated tracers) to differentiate absorption from endogenous recycling .
- Apply compartmental modeling to account for kinetic variations in lipoprotein metabolism .
Q. What strategies optimize the detection of 13C enrichment in complex lipidomic datasets?
- Methodological Answer : High-resolution MS (e.g., Orbitrap or Q-TOF) with a mass shift filter for +1 Da (13C) is essential. Data preprocessing should include background subtraction using unlabeled controls and isotopic interference correction algorithms. For low-abundance signals, stable isotope dilution with internal standards (e.g., 13C-cholesteryl esters) improves quantification .
Q. How can researchers integrate this compound tracer data with transcriptomic or proteomic findings?
- Methodological Answer : Multi-omics integration requires:
- Time-course sampling to align metabolic flux data with gene/protein expression profiles .
- Statistical tools like weighted correlation network analysis (WGCNA) to identify pathways linking cholesterol esterification to regulatory networks .
- Metadata annotation (e.g., MIAME standards) to ensure reproducibility across datasets .
Methodological Considerations
Q. What protocols ensure reproducibility in studies using this compound?
- Answer : Key steps include:
- Documenting synthesis conditions (e.g., reaction time, solvent purity) and storage (−80°C under argon) .
- Validating LC-MS parameters (e.g., ionization efficiency, collision energy) using certified reference materials .
- Sharing raw data and code for isotopic correction via repositories like MetaboLights or Zenodo .
Q. How should researchers address batch variability in 13C-labeled compound synthesis?
- Answer : Implement quality control (QC) checks for each batch:
- NMR to confirm ester bond integrity and absence of unreacted fatty acids .
- Triplicate MS analyses to ensure isotopic consistency (CV < 5%) .
- Cross-validation with in vitro enzymatic assays (e.g., cholesterol esterase activity) .
Data Presentation Guidelines
Q. What are the best practices for reporting 13C enrichment data in publications?
- Answer : Follow these standards:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
